molecular formula C12H19N3O3 B1404546 tert-Butyl 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate CAS No. 1251014-63-7

tert-Butyl 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

Cat. No.: B1404546
CAS No.: 1251014-63-7
M. Wt: 253.3 g/mol
InChI Key: IJYQHLHQOSGXBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (CAS: 1251014-63-7, molecular formula: C₁₂H₁₉N₃O₃, molecular weight: 253.30) is a heterocyclic compound featuring a bicyclic imidazo[1,5-a]pyrazine core with a hydroxymethyl substituent at position 1 and a tert-butyl carbamate group at position 7 . This structure positions it as a versatile intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and protease-targeting drugs.

Properties

IUPAC Name

tert-butyl 1-(hydroxymethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-4-5-15-8-13-9(7-16)10(15)6-14/h8,16H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYQHLHQOSGXBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=NC(=C2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the imidazo[1,5-a]pyrazine ring system. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

tert-Butyl 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight Substituents Ring Fusion Key Applications Purity/Storage
Target Compound : tert-Butyl 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate 1251014-63-7 C₁₂H₁₉N₃O₃ 253.30 1-hydroxymethyl, 7-tert-butyl [1,5-a] Drug intermediate (kinase inhibitors) -20°C storage
tert-Butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate 374795-76-3 C₁₁H₁₇N₃O₂ 223.27 None, 7-tert-butyl [1,5-a] Building block for heterocyclic synthesis ≥98%, RT storage
tert-Butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate 1250996-70-3 C₁₂H₁₉N₃O₃ 253.30 2-hydroxymethyl, 7-tert-butyl [1,2-a] Bioactive intermediate 96%, refrigerated
tert-Butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate 949922-61-6 C₁₁H₁₆BrN₃O₂ 302.17 3-bromo, 7-tert-butyl [1,2-a] Cross-coupling precursor -
7-tert-Butyl 1-methyl 5,6-dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate 1094091-44-7 C₁₃H₁₉N₃O₄ 281.31 1-methyl ester, 7-tert-butyl [1,5-a] Dual-functionalized intermediate ≥95%

Key Comparative Insights

Ring Fusion Position: The target compound’s imidazo[1,5-a]pyrazine ring fusion differs from analogs like [1,2-a]-fused derivatives (e.g., CAS 1250996-70-3).

Substituent Effects: The 1-hydroxymethyl group in the target compound increases hydrophilicity (TPSA: ~74 Ų estimated) compared to non-hydroxylated analogs (e.g., CAS 374795-76-3, TPSA: ~61 Ų). This enhances solubility in polar solvents, critical for bioavailability in drug formulations . Brominated analogs (e.g., CAS 949922-61-6) are tailored for Suzuki-Miyaura cross-coupling reactions, enabling diversification of the core structure .

Synthetic Utility :

  • The target compound’s synthesis likely employs carbodiimide-based coupling (e.g., HATU) similar to methods used for tert-butyl-protected intermediates in and .
  • Analogs like the dicarboxylate (CAS 1094091-44-7) serve as dual-functional building blocks, allowing sequential derivatization at positions 1 and 7 .

Biological Relevance :

  • Hydroxymethyl-substituted derivatives (e.g., target compound and CAS 1250996-70-3) are prioritized in medicinal chemistry for their ability to form hydrogen bonds with target proteins, improving binding affinity .

Biological Activity

tert-Butyl 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate, a compound characterized by its unique heterocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its anticancer effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H19_{19}N3_3O3_3
  • Molecular Weight : 253.30 g/mol
  • CAS Number : 1251014-63-7

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:

  • Anticancer Properties : Studies have shown that compounds with similar imidazo[1,5-a]pyrazine structures can inhibit cancer cell proliferation by targeting key signaling pathways involved in tumor growth.
  • Enzyme Inhibition : The compound has been noted to inhibit certain kinases that are crucial in cancer progression, such as EGFR and JNK pathways .

Anticancer Activity

A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the findings from these assays:

Cell Line IC50 (µM) Mechanism
HeLa (Cervical Cancer)0.07EGFR Inhibition
DLD-1 (Colorectal Cancer)0.06Cell Cycle Arrest at G2/M Phase
HepG2 (Liver Cancer)0.10Induction of Apoptosis

These results indicate a strong potential for this compound as an anticancer agent, particularly due to its low IC50 values compared to standard treatments like erlotinib.

Case Studies

  • HeLa Cell Line Study : In a controlled experiment, this compound was tested against the HeLa cell line. The results demonstrated significant inhibition of cell proliferation and induced apoptosis at concentrations as low as 0.07 µM. This suggests a potent effect on cervical cancer cells through EGFR pathway modulation.
  • DLD-1 Cell Line Study : Another study focused on colorectal cancer cells (DLD-1) revealed that the compound not only inhibited cell growth but also caused cell cycle arrest at the G2/M phase. This effect highlights its potential as a therapeutic agent in colorectal cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
Reactant of Route 2
tert-Butyl 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.